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molecular formula C11H11ClN2O B8450075 (+/-)-(4-Chlorophenyl)(2-methyl-2H-pyrazol-3-yl)methanol

(+/-)-(4-Chlorophenyl)(2-methyl-2H-pyrazol-3-yl)methanol

Cat. No. B8450075
M. Wt: 222.67 g/mol
InChI Key: IZDDUTJSMOSXTR-UHFFFAOYSA-N
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Patent
US09365553B2

Procedure details

A solution of 6.60 g of 1-methylpyrazole in 150 mL of tetrahydrofuran was cooled to −60° C., and 60 mL of a 1.6-M n-butyllithium/n-hexane solution was added dropwise to the solution under a nitrogen atmosphere. After the mixture was stirred for one hour, a solution of 11.288 g of 4-chlorobenzaldehyde in 50 mL of tetrahydrofuran was added dropwise to the mixture. It took 7 hours to bring back a temperature of the mixture to a room temperature, and then to the mixture, 125 mL of a 1-N ammonium chloride aqueous solution was added. The extraction with ethyl acetate was performed twice, and the extract was washed with a saturated saline solution. After the washed solution was dried over sodium sulfate, the solvent was distilled off. The raw product was purified by silica gel column chromatography (hexane/ethyl acetate (volume ratio)=1:2 to 1:3) to give the title compound (7.898 g (44%)).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.6-M n-butyllithium n-hexane
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
11.288 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1-N
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)[OH:13])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
CN1N=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1.6-M n-butyllithium n-hexane
Quantity
60 mL
Type
reactant
Smiles
Step Three
Name
Quantity
11.288 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
1-N
Quantity
125 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It took 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
to a room temperature
EXTRACTION
Type
EXTRACTION
Details
The extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the washed solution was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The raw product was purified by silica gel column chromatography (hexane/ethyl acetate (volume ratio)=1:2 to 1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)C=1N(N=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.898 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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